molecular formula C12H12N2O2 B8205750 (R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione

Cat. No.: B8205750
M. Wt: 216.24 g/mol
InChI Key: QIXZDVWCHNNMDZ-SNVBAGLBSA-N
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Description

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is a chiral benzodiazepine derivative characterized by a fused pyrrolo-benzodiazepine-dione scaffold. Its structure includes a benzo[e] ring fused to a pyrrolodiazepine system with two ketone groups at positions 3 and 11. The (R)-configuration at the 11a position distinguishes it from stereoisomers, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

(6aR)-6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXZDVWCHNNMDZ-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N2[C@H]1C(=O)NC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of L-Proline with Isatoic Anhydride

The most widely employed method involves the cyclocondensation of L-proline with isatoic anhydride, as demonstrated by Kamal et al.. This one-pot reaction proceeds in N,N-dimethylformamide (DMF) at 140°C for 5 hours, yielding the pyrrolo-benzodiazepinedione core in 85% yield (Table 1). The use of L-proline ensures the (S)-configuration at the 11a position; however, inversion or resolution steps are required to access the (R)-enantiomer.

Table 1: Cyclocondensation Reaction Conditions

ReagentSolventTemperature (°C)Time (h)Yield (%)
L-ProlineDMF140585
Isatoic anhydrideDMF140585

Mechanistically, the reaction proceeds via nucleophilic attack of the proline amine on the electrophilic carbonyl of isatoic anhydride, followed by intramolecular cyclization. The crude product is purified via recrystallization from water, affording an off-white solid with >99% purity by LCMS.

Reductive Cyclization of N-(2-Azidobenzoyl)pyrrolidine-2-carboxaldehydes

An alternative route involves reductive cyclization of N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde derivatives. This method, pioneered by Thurston and Langley, employs tin(II) chloride dihydrate (SnCl₂·2H₂O) in methanol under reflux to reduce the azide group to an amine, followed by spontaneous cyclodehydration (Scheme 1). While this approach avoids the use of toxic mercury(II) chloride, racemization at the 11a position remains a concern unless chiral auxiliaries are incorporated.

Scheme 1: Reductive Cyclization Pathway

  • N-(2-Azidobenzoyl)pyrrolidine-2-carboxaldehyde → SnCl₂ reduction → Amine intermediate

  • Cyclodehydration → (R)- or (S)-PBD dilactam

Yields for this method range from 46% to 70%, depending on the substituents and reaction scale.

Thioacetal-Mediated Synthesis

The Kamal group developed a thioacetal-based strategy to enhance stereochemical fidelity. Diethyl thioacetals are introduced to stabilize aldehyde intermediates, preventing racemization during subsequent steps (Scheme 2). For example, (2S)-2-[bis(ethylthio)methyl]pyrrolidine is coupled with 2-nitrobenzoyl chloride, followed by reduction and mercury(II) chloride-mediated deprotection. Despite its efficiency, this method’s reliance on toxic HgCl₂ conflicts with green chemistry principles.

Scheme 2: Thioacetal Protection/Deprotection

  • Thioacetal formation → Alkylation → Nitro reduction

  • HgCl₂ deprotection → Cyclization → (R)-PBD dilactam

Stereochemical Control and Resolution

Achieving the (R)-configuration requires either enantioselective synthesis or post-synthetic resolution. In the cyclocondensation method, substituting L-proline with D-proline directly yields the (R)-enantiomer, though D-proline’s limited commercial availability increases costs. Alternatively, enzymatic resolution using lipases or chiral stationary phase chromatography has been reported, albeit with reduced overall yields (50%–60%).

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodYield (%)Stereochemical ControlToxicity Concerns
Cyclocondensation85ModerateLow
Reductive Cyclization70LowModerate
Thioacetal-Mediated65HighHigh

The cyclocondensation route offers the highest yield and scalability, while the thioacetal method provides superior stereoselectivity despite toxicity issues.

Applications and Derivative Synthesis

The (R)-enantiomer serves as a precursor for antitumor agents such as PBD conjugates and dimers. Functionalization at the C8 position via alkylation or click chemistry enables the attachment of pharmacophores like carbazoles or triazoles, enhancing DNA-binding affinity .

Chemical Reactions Analysis

Types of Reactions

®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Biological Activities

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione exhibits a range of biological activities that make it a candidate for therapeutic applications:

Antitumor Activity

Research indicates that derivatives of pyrrolo[1,4]benzodiazepines possess significant antitumor properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines including MCF-7 (breast cancer) and UACC-62 (melanoma) . The mechanism of action is thought to involve interference with DNA replication and repair processes.

Anticonvulsant Properties

Pyrrolo[1,4]benzodiazepines are recognized for their anticonvulsant effects. Studies have demonstrated that these compounds can modulate neurotransmitter systems in the brain, particularly GABAergic pathways, which are crucial for controlling seizures .

Anxiolytic Effects

Recent pharmacological evaluations suggest that this compound may exhibit anxiolytic properties. This is attributed to its ability to enhance GABA receptor activity, leading to reduced anxiety levels in preclinical models .

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in MDPI's Molecules, researchers synthesized a series of pyrrolo[1,4]benzodiazepine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that specific modifications to the compound's structure could enhance its potency against tumor cells .

Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of pyrrolo[1,4]benzodiazepines. It was found that certain analogs could significantly reduce seizure frequency in animal models while exhibiting minimal side effects compared to traditional anticonvulsants .

Summary Table of Applications

ApplicationDescriptionReferences
Antitumor ActivityInhibits growth of cancer cell lines (e.g., MCF-7) ,
AnticonvulsantModulates GABAergic neurotransmission to control seizures ,
Anxiolytic EffectsEnhances GABA receptor activity leading to reduced anxiety ,

Mechanism of Action

The mechanism of action of ®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to a specific enzyme might inhibit its activity, thereby affecting a metabolic pathway involved in disease progression.

Comparison with Similar Compounds

Key Observations :

  • Stereochemistry : The (R)-configuration of the target compound contrasts with the (S)-configured analogs (e.g., compound 9), which may impact receptor binding or metabolic stability .
  • Ring Systems : The triazolo-fused derivative (compound 7) introduces a heterocyclic ring, likely increasing structural rigidity and metabolic resistance compared to the parent scaffold .

Physicochemical Properties

  • Melting Points : Triazolo-fused compounds (e.g., compound 7) likely exhibit higher melting points due to crystalline packing efficiency .
  • Lipophilicity : Substituents like nitro groups (compound 9) or aryl chains () modulate logP values, influencing membrane permeability .

Biological Activity

(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is a compound that belongs to the class of pyrrolo[1,2-a][1,4]benzodiazepines. This class of compounds has garnered significant interest due to their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique molecular structure (C12H12N2O2) and has been studied for various pharmacological effects.

  • IUPAC Name : this compound
  • CAS Number : 2254419-02-6
  • Molecular Weight : 216.24 g/mol
  • Purity : 95% .

Biological Activity Overview

Pyrrolo[1,2-a][1,4]benzodiazepines are recognized for their broad spectrum of biological activities including:

  • Anticancer properties : These compounds have shown efficacy in inhibiting cancer cell growth and proliferation.
  • Antiviral effects : Some derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase.
  • CNS activity : They exhibit sedative, anticonvulsant, and myorelaxant effects .

The biological activity of this compound primarily involves interaction with DNA. These compounds can bind to the minor groove of DNA and alkylate specific bases such as guanine. This interaction can lead to disruption of DNA replication and transcription processes in cancer cells .

Anticancer Activity

A study demonstrated that pyrrolo[1,2-a][1,4]benzodiazepines possess significant anticancer properties. Specifically:

  • Cell Line Studies : In vitro studies on various cancer cell lines revealed that these compounds inhibit cell proliferation effectively.
  • Mechanistic Insights : The mechanism involves DNA intercalation and resultant apoptosis in cancer cells .

Antiviral Activity

Research has indicated that certain derivatives of this compound act as inhibitors of HIV-1 reverse transcriptase:

  • IC90 Values : Some derivatives exhibited IC90 values as low as 0.29 µg/mL against HIV-1 .

CNS Effects

Several studies have explored the central nervous system effects of these compounds:

  • Sedative and Anxiolytic Properties : Clinical trials have suggested potential use in treating anxiety disorders due to their sedative effects .

Data Table

Biological ActivityMechanismReference
AnticancerDNA intercalation leading to apoptosis
AntiviralInhibition of HIV-1 reverse transcriptase
CNS EffectsSedative/anxiolytic properties

Q & A

Q. What are the standard synthetic protocols for preparing (R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione?

The compound is synthesized via condensation reactions followed by nucleophilic substitution. A typical procedure involves:

  • Step 1 : Condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole in chloroform, catalyzed by p-toluenesulfonic acid (p-TsOH), to form a benzotriazole intermediate .
  • Step 2 : Nucleophilic substitution of the benzotriazole group using Grignard reagents (e.g., ethylmagnesium bromide) in dry THF under argon. Reaction conditions include stirring at 0°C for 2 hours, followed by room temperature overnight .
  • Purification : Silica gel column chromatography with hexane/ethyl acetate (7:1 to 3:1) as eluent .

Q. How is the structural identity and purity of this compound validated post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra are recorded to confirm proton and carbon environments. For example, signals corresponding to the diazepine ring (δ ~2.5–3.5 ppm for CH2 groups) and aromatic protons (δ ~6.8–7.5 ppm) are analyzed .
  • Elemental Analysis : Experimental C, H, and N percentages are compared with theoretical values (e.g., C: 65.7%, H: 6.5%, N: 12.1%) .
  • High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ion peaks .

Q. What purification techniques are effective for isolating this compound?

  • Silica Gel Chromatography : Most common method; hexane/ethyl acetate gradients (7:1 to 3:1) resolve impurities .
  • Recrystallization : Optional for crystalline derivatives using ethanol or dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in benzotriazole intermediate synthesis?

Key variables include:

  • Catalyst Loading : p-TsOH at 20 mol% improves condensation efficiency versus lower concentrations .
  • Solvent Choice : Chloroform outperforms THF or DCM in minimizing side reactions during intermediate formation .
  • Temperature Control : Maintaining 25°C during condensation prevents premature decomposition .
  • Grignard Reagent Stoichiometry : A 1.5:1 molar ratio of Grignard reagent to substrate ensures complete substitution .

Q. What methodologies resolve enantiomeric purity challenges for the (R)-configured product?

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol eluents .
  • Asymmetric Catalysis : Rhodium-catalyzed hydrofunctionalization of alkynes (e.g., Hoveyda−Grubbs catalyst) can induce enantioselectivity, though adaptation for this specific scaffold requires optimization .
  • Circular Dichroism (CD) : Post-synthesis analysis to verify optical activity and enantiomeric excess .

Q. How can computational methods validate structural discrepancies between theoretical and experimental data?

  • Density Functional Theory (DFT) : Predicts NMR chemical shifts (e.g., B3LYP/6-31G* basis set) and compares them with experimental values to identify misassignments .
  • X-ray Crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. How should researchers address contradictory yield outcomes in Grignard-mediated substitutions?

  • Reagent Sensitivity : Grignard reagents require strict anhydrous conditions; trace moisture reduces yields (e.g., use of molecular sieves in THF) .
  • Substitution Kinetics : Longer reaction times (24–36 hours) may be needed for bulky substituents (e.g., benzyl vs. ethyl groups) .
  • Competitive Side Reactions : Monitor for over-addition or elimination by TLC; quench reactions at 50% conversion if intermediates degrade .

Q. What strategies mitigate air/moisture sensitivity during synthesis?

  • Schlenk Techniques : Use argon-purged reaction flasks and syringes for reagent transfer .
  • Drying Agents : Molecular sieves (4Å) in THF or DCM prevent hydrolysis of intermediates .
  • Low-Temperature Quenching : Quench Grignard reactions at 0°C with degassed water to minimize exothermic side reactions .

Methodological Considerations

Q. Key Data for Synthesis Optimization

VariableOptimal ConditionYield RangeReference
Grignard Reagent Ratio1.5:1 (reagent:substrate)63–81%
Catalyst (p-TsOH)20 mol%51–55%
Column ChromatographyHexane/EtOAc (7:1 to 3:1)>90% purity

Q. Troubleshooting Spectral Data

  • Unexpected NMR Peaks : Likely due to residual solvents (e.g., THF at δ 1.8–2.0 ppm) or rotamers. Dry samples thoroughly and acquire spectra at elevated temperatures (e.g., 40°C) .
  • Elemental Analysis Mismatches : Recrystallize the compound or repeat combustion analysis to exclude hygroscopic effects .

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